1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane
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Overview
Description
1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane: is an organosilicon compound with the molecular formula C18H28O2Si3. This compound is part of the trisiloxane family, characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. It is known for its unique chemical properties and applications in various fields, including materials science and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane can be synthesized through a multi-step process involving the reaction of hexamethylcyclotrisiloxane with phenol derivatives under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the trisiloxane structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters, including temperature, pressure, and catalyst concentration. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different siloxane structures.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products: The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: 1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in biomedical devices. Its biocompatibility and stability make it suitable for various medical applications .
Industry: Industrially, this compound is employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane exerts its effects involves its interaction with molecular targets through its siloxane backbone and phenoxy groups. These interactions can lead to the formation of stable complexes and networks, contributing to the compound’s unique properties. The pathways involved include the formation of hydrogen bonds and van der Waals forces, which enhance the compound’s stability and functionality .
Comparison with Similar Compounds
1,1,1,5,5,5-Hexamethyl-3,3-diphenyltrisiloxane: This compound has a similar trisiloxane backbone but with diphenyl groups instead of diphenoxy groups.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another related compound with a heptamethyltrisiloxane structure.
Uniqueness: 1,1,3,3,5,5-Hexamethyl-1,5-diphenoxytrisiloxane is unique due to its phenoxy groups, which impart distinct chemical and physical properties. These properties include enhanced thermal stability and the ability to form flexible and durable films, making it suitable for specialized applications in materials science and industry .
Properties
CAS No. |
58045-83-3 |
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Molecular Formula |
C18H28O4Si3 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
bis[[dimethyl(phenoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C18H28O4Si3/c1-23(2,19-17-13-9-7-10-14-17)21-25(5,6)22-24(3,4)20-18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI Key |
TVGSSDBIVHHWPR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(OC1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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